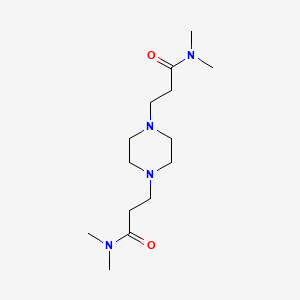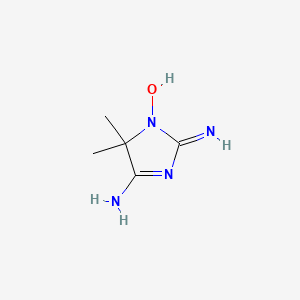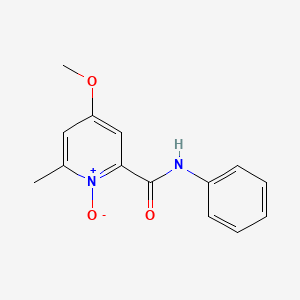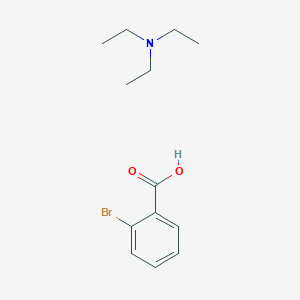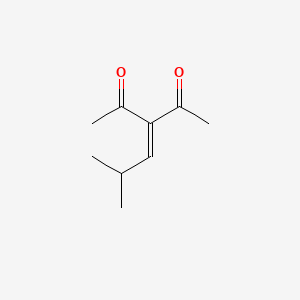![molecular formula C8H12N4O3 B14631084 2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide CAS No. 55860-60-1](/img/structure/B14631084.png)
2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry This compound is characterized by its unique structure, which includes a butylcarbamoyl group, an oxime group, and a cyanoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide typically involves the reaction of butyl isocyanate with cyanoacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Butyl isocyanate+Cyanoacetamide→2-[(Butylcarbamoyl)oxy]imino-2-cyanoacetamide
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacetamide derivatives.
Applications De Recherche Scientifique
2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The cyano group and oxime moiety play crucial roles in these interactions, contributing to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Butylcarbamoyl)oxy]imino}-2-cyano-N-ethylacetamide
- 2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide
Uniqueness
2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
55860-60-1 |
|---|---|
Formule moléculaire |
C8H12N4O3 |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-butylcarbamate |
InChI |
InChI=1S/C8H12N4O3/c1-2-3-4-11-8(14)15-12-6(5-9)7(10)13/h2-4H2,1H3,(H2,10,13)(H,11,14) |
Clé InChI |
RQZMROGGJCGCMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)ON=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
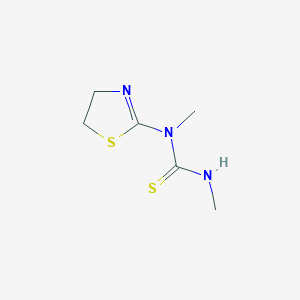
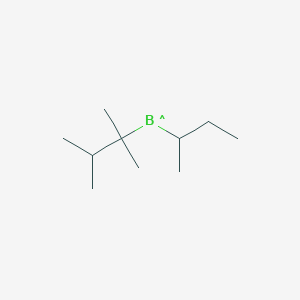
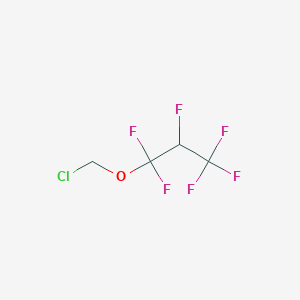
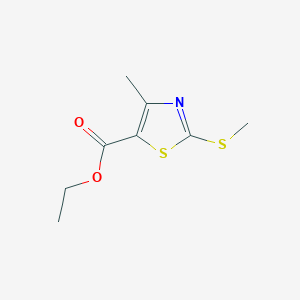
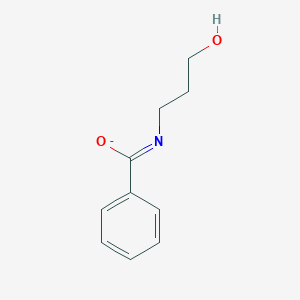
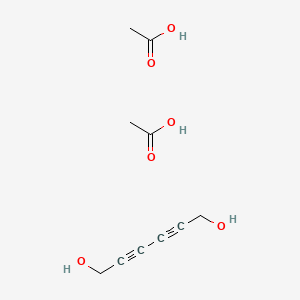
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)

